Pde1-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PDE1-IN-2 est un composé connu pour ses effets inhibiteurs sur la phosphodiestérase 1, une enzyme qui joue un rôle crucial dans l’hydrolyse des nucléotides cycliques tels que l’adénosine monophosphate cyclique et la guanosine monophosphate cyclique. Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Les conditions réactionnelles incluent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que les transformations chimiques souhaitées se produisent efficacement .

Méthodes de production industrielle : La production industrielle de PDE1-IN-2 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’utilisation d’équipements et de réactifs de qualité industrielle pour produire le composé en vrac. Le processus est optimisé pour la rentabilité et l’efficacité, assurant des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : PDE1-IN-2 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé afin d’améliorer ses effets inhibiteurs sur la phosphodiestérase 1 .

Réactifs et conditions courantes : Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles impliquent souvent des températures, des pressions et des solvants spécifiques pour faciliter les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound présentant des propriétés inhibitrices améliorées. Ces dérivés sont ensuite testés pour leur efficacité et leur sécurité dans diverses applications de recherche scientifique .

Applications de recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme outil pour étudier les mécanismes d’inhibition de la phosphodiestérase. En biologie, il aide à comprendre le rôle des nucléotides cycliques dans les processus cellulaires. En médecine, this compound est étudié pour ses effets thérapeutiques potentiels dans des affections telles que l’insuffisance cardiaque et les maladies neurodégénératives. Dans l’industrie, il est utilisé dans le développement de nouveaux médicaments et d’agents thérapeutiques .

Applications De Recherche Scientifique

PDE1-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of phosphodiesterase inhibition. In biology, it helps in understanding the role of cyclic nucleotides in cellular processes. In medicine, this compound is being investigated for its potential therapeutic effects in conditions such as heart failure and neurodegenerative diseases. In industry, it is used in the development of new drugs and therapeutic agents .

Mécanisme D'action

Le mécanisme d’action de PDE1-IN-2 implique l’inhibition de la phosphodiestérase 1, ce qui entraîne une augmentation des niveaux d’adénosine monophosphate cyclique et de guanosine monophosphate cyclique dans les cellules. Cela, à son tour, affecte divers processus cellulaires, notamment la transduction du signal, l’expression génique et la régulation métabolique. Les cibles moléculaires de this compound comprennent les sites catalytiques de la phosphodiestérase 1, où il se lie et empêche l’hydrolyse des nucléotides cycliques .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à PDE1-IN-2 comprennent d’autres inhibiteurs de la phosphodiestérase tels que ITI-214 et le lenrispodun. Ces composés inhibent également les enzymes phosphodiestérases, mais peuvent avoir des profils de sélectivité et de puissance différents .

Unicité : this compound est unique en raison de sa haute sélectivité pour la phosphodiestérase 1, ce qui en fait un outil précieux pour étudier les rôles spécifiques de cette enzyme dans divers processus biologiques. Sa structure unique et ses propriétés inhibitrices en font également un candidat prometteur pour le développement thérapeutique .

Propriétés

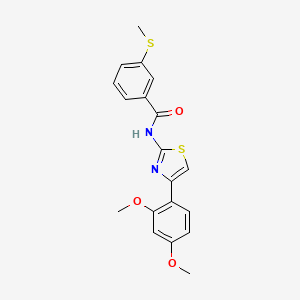

IUPAC Name |

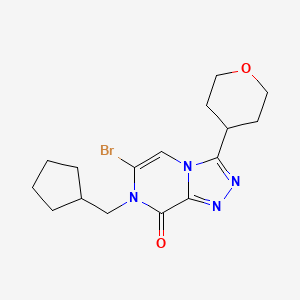

6-bromo-7-(cyclopentylmethyl)-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN4O2/c17-13-10-21-14(12-5-7-23-8-6-12)18-19-15(21)16(22)20(13)9-11-3-1-2-4-11/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLAXUPVISWZSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C(=CN3C(=NN=C3C2=O)C4CCOCC4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide](/img/structure/B2769659.png)

![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)

![1-[4-(1H-indazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2769667.png)

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)

![1-methyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769679.png)